Calcium lactate gluconate

Vue d'ensemble

Description

Calcium lactate gluconate, commonly referred to as CaG, is a compound that has been studied for various applications, including its effects on milk production in dairy cows, as a nutritional additive in food products, and for its properties in preventing certain defects in cheese production. It is also known for its role in flame retardancy and smoke suppression in materials science, as well as its solubility and complexation behavior in aqueous solutions .

Synthesis Analysis

While the provided papers do not detail the synthesis of calcium lactate gluconate, they do discuss its application and effects in various systems. For instance, the use of CaG in dairy cow diets has been shown to increase milk fat production and alter metabolic mechanisms . In food manufacturing, CaG is added to meat products to improve their nutritional value . Additionally, the interaction of CaG with other compounds, such as sodium gluconate, can prevent the formation of calcium lactate crystals in cheese .

Molecular Structure Analysis

The molecular structure of calcium lactate gluconate is not explicitly discussed in the provided papers. However, the papers do mention the complexation of calcium with hydroxycarboxylates like gluconate, which is relevant to its solubility and stability in various applications .

Chemical Reactions Analysis

Calcium lactate gluconate is involved in several chemical reactions, particularly in the context of its solubility and complexation. For example, the addition of sodium gluconate can increase the solubility of calcium lactate by forming soluble complexes . The complexation behavior of CaG is also significant in the context of its solubility in the presence of other hydroxycarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of calcium lactate gluconate are central to its various applications. Its role in increasing the solubility of calcium and lactate ions is crucial in preventing defects in cheese production . In materials science, CaG is used to enhance flame retardancy and smoke suppression in epoxy resin, where it forms a synergistic effect with other flame retardants . The solubility of CaG is also influenced by the presence of other compounds, such as lactose, and this interaction is important for understanding the thermodynamic behavior of CaG in different media . Furthermore, the kinetics of lactate gluconate exchange in calcium complexes during precipitation from supersaturated solutions is an area of interest, as it may affect calcium bioavailability .

Applications De Recherche Scientifique

Dairy Science

- Application Summary : CLG is used to prevent the formation of calcium lactate crystals (CLC) in Cheddar cheese .

- Methods of Application : Sodium gluconate is added to calcium lactate solutions to increase their solubility and prevent the formation of CLC . Seven solutions with varying levels of sodium gluconate were made and stored at 7°C for 21 days. They were then visually inspected for CLC formation .

- Results : The study found that solutions with added sodium gluconate had a higher concentration of calcium and lactic acid, indicating that sodium gluconate can increase the solubility of CLG .

Pharmaceuticals

- Application Summary : CLG is used as a premium calcium source in pharmaceuticals due to its high bioavailability .

- Methods of Application : CLG is incorporated into pharmaceutical formulations to provide a source of calcium .

- Results : Scientific reviews have revealed that CLG was both significantly and more consistently able to increase bone mineral density than other calcium salts .

Functional and Fortified Food Industry

- Application Summary : CLG is used in the functional and fortified food industry due to its good solubility and neutral taste .

- Methods of Application : CLG is added to various food products to enhance their calcium content .

- Results : The use of CLG in food products has been successful due to its good solubility and neutral taste .

Molecular Gastronomy

- Application Summary : CLG is used in various spherification techniques in molecular gastronomy .

- Methods of Application : In spherification, a liquid is mixed with CLG and then dropped into a bath of sodium alginate, forming spheres with a thin gel shell and liquid center .

- Results : The use of CLG in spherification techniques has been successful, allowing chefs to create innovative dishes .

Neutralizing Agent for Hydrofluoric Acid Poisoning

- Application Summary : CLG can be used to help neutralize HF (hydrofluoric acid) poisoning .

- Methods of Application : In cases of hydrofluoric acid exposure, CLG can be administered to neutralize the acid and prevent further harm .

- Results : While specific results vary depending on the severity of the exposure, the use of CLG can help mitigate the effects of hydrofluoric acid poisoning .

Dietary Supplements

- Application Summary : CLG is used in dietary supplements due to its high bioavailability and potential health benefits .

- Methods of Application : CLG is incorporated into dietary supplements as a source of calcium . These supplements can be consumed to support bone health, reduce blood pressure, protect against preeclampsia, and potentially protect against colon cancer .

- Results : Scientific reviews of human studies have revealed that CLG was both significantly and more consistently able to increase bone mineral density than other calcium salts .

Effervescent Calcium Tablets

- Application Summary : CLG, also known as GLOCAL, is used in effervescent calcium tablets .

- Methods of Application : CLG is incorporated into the formulation of effervescent calcium tablets due to its solubility .

- Results : The use of CLG in effervescent calcium tablets has been successful due to its solubility .

pH Adjuster and Chelating Agent

Orientations Futures

Calcium lactate gluconate is used in the functional and fortified food industry due to its good solubility and neutral taste . It is particularly found in beverages and other applications where solubility is a sensitive matter, e.g., clear beverages and concentrated or instant preparations as well as for processing at low temperatures and in line blending . It might be a potential choice for calcium supplementation in Southeast Asian populations .

Propriétés

IUPAC Name |

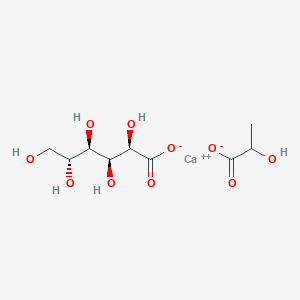

calcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C3H6O3.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-2(4)3(5)6;/h2-5,7-11H,1H2,(H,12,13);2,4H,1H3,(H,5,6);/q;;+2/p-2/t2-,3-,4+,5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKNEBQRTUXXLT-ZBHRUSISSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium lactate gluconate | |

CAS RN |

11116-97-5 | |

| Record name | Calcium lactate gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)

![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)

![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)

![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)

![Dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)